molecular formula C29H36ClN2O2P B609067 Mito-TEMPO CAS No. 1334850-99-5

Mito-TEMPO

货号 B609067
CAS 编号: 1334850-99-5
分子量: 511.0428
InChI 键: QJEOOHMMSUBNGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

1. Application in Cognitive Dysfunction due to Hypoglycemia

  • Results or Outcomes : The results showed that BBB leakage after hypoglycemia is associated with excessive activation of oxidative stress and mitochondrial dysfunction due to glucose deprivation/reperfusion. Interventions using Mito-TEMPO in both in vivo and in vitro models reduced mitochondrial oxidative stress, decreased pericyte loss and apoptosis, and attenuated BBB leakage and neuronal damage, ultimately leading to improved cognitive function .

2. Application in Neuropathic Pain

  • Results or Outcomes : Mito-TEMPO treatment significantly increased paw withdrawal threshold and thermal paw withdrawal latency compared with the CCI group. The malondialdehyde content was decreased whereas glutathione content and superoxide dismutase activity were increased in the serum of CCI+Mito-TEMPO rats. Furthermore, Mito-TEMPO substantially attenuated the elevated number and decreased size of mitochondria induced by CCI .

3. Application in Cancer

  • Summary of the Application : Mito-TEMPO has been used in studies related to cancer, particularly in the context of oxidative stress-induced diseases. It has been found to effectively inhibit tumor cell migration and prevent spontaneous tumor metastasis in both murine and human tumor models .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating oxidative stress, which is a key factor in the progression of cancer .

4. Application in Cardiovascular Diseases

  • Summary of the Application : Mito-TEMPO has been studied for its potential in treating cardiovascular diseases. It has been found to have cardioprotective potential against 5-fluorouracil-induced cardiotoxicity .
  • Methods of Application : Mito-TEMPO was administered to male BALB/C mice (intraperitoneally, 0.1 mg/kg b.w. for 7 days) followed by intraperitoneal administration of 5-FU (12 mg/kg b.w. for 4 days). During this period, Mito-TEMPO treatment was also continued .
  • Results or Outcomes : The results showed that Mito-TEMPO effectively mitigated 5-FU-induced cardiotoxicity by modulating mitochondrial oxidative stress .

5. Application in Aging

  • Summary of the Application : Mito-TEMPO has been used in studies related to aging, particularly in the context of adult stem cell aging. It has been found to reverse cellular senescence and reduce the increased p53/p21 level .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in protecting adult stem cells against senescence .

6. Application in Neurodegenerative Diseases

  • Summary of the Application : Mito-TEMPO has been used in studies related to neurodegenerative diseases. It has been found to effectively target mitochondrial dysfunction, which is a key factor in the progression of neurodegenerative diseases .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating mitochondrial dysfunction, which is a key factor in the progression of neurodegenerative diseases .

7. Application in Diabetes

  • Summary of the Application : Mito-TEMPO has been used in studies related to diabetes, particularly in the context of hypoglycemia-induced cognitive dysfunction. It has been found to effectively reduce pericyte loss and blood-brain barrier leakage, ultimately leading to improved cognitive function .
  • Methods of Application : The targeted scavenging of mitochondrial superoxide using Mito-TEMPO has been applied in both in vivo and in vitro models .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating the effects of hypoglycemia in diabetes, ultimately leading to improved cognitive function .

属性

IUPAC Name

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEOOHMMSUBNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134828258

Citations

For This Compound
10
Citations
R Ni, T Cao, S Xiong, J Ma, GC Fan… - Free Radical Biology …, 2016 - Elsevier
… We investigated the therapeutic effects of mitochondria-targeted antioxidant mito-TEMPO on … The mitochondria-targeted antioxidant mito-TEMPO was administrated after diabetes onset …
Number of citations: 220 www.sciencedirect.com
SG Yang, HJ Park, JW Kim, JM Jung, MJ Kim… - Scientific Reports, 2018 - nature.com
… Blastocyst formation rate (G2: 19.1 ± 5.1% vs G2 + Mito-TEMPO: 28.8 ± 4.0%; 1.5-fold, p < … reduction by Mito-TEMPO treatment. Thus, we showed that Mito-TEMPO improves blastocyst …
Number of citations: 63 www.nature.com
S Shetty, R Kumar, S Bharati - Free Radical Biology and Medicine, 2019 - Elsevier
… Mito-TEMPO treatment increased survival of animals by 30%, decreased tumour incidence (… of tumours in Mito-TEMPO group were indicative of retarded carcinogenesis. Mito-TEMPO …
Number of citations: 40 www.sciencedirect.com
K Du, A Farhood, H Jaeschke - Archives of toxicology, 2017 - Springer
… The objective of this study was to evaluate the efficacy of the mitochondria-targeted antioxidant Mito-Tempo in a murine model of APAP hepatotoxicity. Our data demonstrated that MT …
Number of citations: 161 link.springer.com
Y Liu, Y Wang, W Ding, Y Wang - Oxidative medicine and cellular …, 2018 - hindawi.com
… In our study, we investigated the benefits and underlying mechanisms of Mito-TEMPO on renal fibrosis in 5/6 nephrectomy mice. Methods. Mice were randomly divided into five groups …
Number of citations: 74 www.hindawi.com
X Zhang, X Lu, J Li, Q Xia, J Gao, B Wu - Cryobiology, 2019 - Elsevier
… cryopreservation, but whether Mito-Tempo has a stronger protective effect … Mito-Tempo on asthenozoospermic spermatozoa during cryopreservation and to explore whether Mito-Tempo …
Number of citations: 21 www.sciencedirect.com
JJ Wen, TP Williams, CB Cummins, KM Colvill… - Journal of the American …, 2021 - Elsevier
… Mito-TEMPO reduces diabetic cardiomyopathy, 16 while resolution of oxidative stress in mitochondria by Mito-TEMPO … Mito-TEMPO is a mitochondria-targeted antioxidant that has been …
Number of citations: 12 www.sciencedirect.com
A Barzegari, M Nouri, V Gueguen… - Journal of Cellular …, 2020 - Wiley Online Library
… Of various antioxidants, mito‐Tempo (mito‐T) is one of the potent antioxidants that could target and neutralize the mitochondrial oxidative stress. In this study, for the induction of hypoxia …
Number of citations: 13 onlinelibrary.wiley.com
S Shetty, U Anushree, R Kumar, S Bharati - Mitochondrion, 2021 - Elsevier
… Mito-TEMPO pre-treatment protected animals from the … Mito-TEMPO effectively scavenged NDEA-induced ROS … Results suggested that mito-TEMPO had significant impact on …
Number of citations: 10 www.sciencedirect.com
L Zhan, R Li, Y Sun, M Dou, W Yang, S He… - …, 2018 - ingentaconnect.com
… The objective was to study the therapeutic effects and mechanisms of mito-TEMPO (MT), as a nitroxide conjugated with a triphenylphosphonium moiety, on neuropathic pain in rats. …
Number of citations: 24 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。